molecular formula Pr+3 B1615922 CANCA CAS No. 22541-14-6

CANCA

Cat. No.: B1615922
CAS No.: 22541-14-6
M. Wt: 140.9077 g/mol
InChI Key: WCWKKSOQLQEJTE-UHFFFAOYSA-N
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Description

CANCA, also known as Concanamycin A, is a macrolide antibiotic that belongs to the family of plecomacrolides. It is produced by the bacterium Streptomyces diastatochromogenes. This compound is known for its potent inhibitory effects on vacuolar-type H±ATPases (V-ATPases), which are enzymes responsible for acidifying intracellular compartments in eukaryotic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Concanamycin A is complex due to its large and intricate structure. It involves multiple steps, including the formation of macrolactone rings and the introduction of various functional groups. The synthetic route typically starts with the preparation of simpler building blocks, which are then assembled through a series of condensation reactions, cyclizations, and functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of Concanamycin A is primarily achieved through fermentation processes using Streptomyces diastatochromogenes. The bacterium is cultured in a nutrient-rich medium, and the production of Concanamycin A is induced under specific conditions. After fermentation, the compound is extracted from the culture broth using organic solvents and purified through chromatographic techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Concanamycin A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of Concanamycin A with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Concanamycin A has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the structure and function of V-ATPases.

    Biology: It helps in understanding the role of V-ATPases in cellular processes such as endocytosis, protein degradation, and ion homeostasis.

    Medicine: Concanamycin A is investigated for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new antibiotics and as a lead compound for designing V-ATPase inhibitors.

Mechanism of Action

Concanamycin A exerts its effects by binding to the V-ATPase enzyme, inhibiting its activity. This inhibition prevents the acidification of intracellular compartments, disrupting various cellular processes. The molecular targets of Concanamycin A include the subunits of the V-ATPase complex, and its action involves blocking the proton translocation pathway, leading to a loss of proton gradient and cellular dysfunction.

Comparison with Similar Compounds

Similar Compounds

    Bafilomycin A1: Another macrolide antibiotic that inhibits V-ATPases.

    Salicylihalamide A: A marine natural product with V-ATPase inhibitory activity.

    Archazolid: A potent V-ATPase inhibitor with a different structural framework.

Uniqueness

Concanamycin A is unique due to its specific binding affinity and inhibitory potency towards V-ATPases. Compared to similar compounds, it has a distinct macrolide structure that contributes to its high specificity and effectiveness in inhibiting V-ATPases. This makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

praseodymium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Pr/q+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWKKSOQLQEJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Pr+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.90766 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22541-14-6
Record name Praseodymium, ion(Pr3 )
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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